molecular formula C10H13NO3 B1594002 4-(4-Nitrophenyl)-1-butanol CAS No. 79524-20-2

4-(4-Nitrophenyl)-1-butanol

Cat. No.: B1594002
CAS No.: 79524-20-2
M. Wt: 195.21 g/mol
InChI Key: MFYJBAQONVFIFC-UHFFFAOYSA-N
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Description

4-(4-Nitrophenyl)-1-butanol is an organic compound characterized by a nitro group attached to a phenyl ring, which is further connected to a butanol chain

Mechanism of Action

Target of Action

4-(4-Nitrophenyl)-1-butanol, also known as 4-Nitro-benzenebutanol, is a compound that has been studied for its potential applications in various biochemical reactions. The primary targets of this compound are enzymes such as esterases and lipases . These enzymes are responsible for the hydrolysis of esters and fats, respectively . The compound is also used as a substrate in the catalytic reduction of 4-nitrophenol .

Mode of Action

The compound interacts with its targets through a process known as catalytic reduction . In this process, this compound is reduced by the enzymes to yield 4-nitrophenol and butyric acid . This reaction is often used as a model to assess the activity of nanostructured materials .

Biochemical Pathways

The compound is involved in the catalytic reduction of 4-nitrophenol, a reaction that is considered a benchmark to assess the activity of nanostructured materials . The reduction of 4-nitrophenol to 4-aminophenol is a key step in various biochemical pathways, including those involved in the degradation of aromatic compounds .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (adme) properties are likely to be influenced by factors such as its chemical structure and the presence of functional groups .

Result of Action

The result of the compound’s action is the production of 4-nitrophenol and butyric acid . The release of 4-nitrophenol, which has a characteristic absorbance at 405 nm, allows for the quantification of enzyme activity using spectrophotometric methods . This makes this compound a valuable tool for investigating enzyme kinetics, substrate specificity, and catalytic efficiency .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of alcohols in the reaction mixture can lead to a dramatic decrease in the reaction rate . The reduction rate can be improved by increasing the borohydride concentration or the reaction temperature . This highlights the importance of considering solvent properties and reaction conditions when studying the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Nitrophenyl)-1-butanol typically involves the nitration of phenylbutanol. One common method is the nitration of 4-phenyl-1-butanol using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro group at the para position of the phenyl ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Reduction: this compound can undergo reduction reactions to form 4-(4-Aminophenyl)-1-butanol. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Reduction: 4-(4-Aminophenyl)-1-butanol.

    Oxidation: 4-(4-Nitrophenyl)butanal or 4-(4-Nitrophenyl)butanoic acid.

    Substitution: Various substituted phenylbutanol derivatives.

Scientific Research Applications

Medicinal Chemistry

4-(4-Nitrophenyl)-1-butanol serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its applications include:

  • Antibiotic Development : It has been utilized in the synthesis of novel antibiotics targeting resistant bacterial strains. The compound acts as a building block for more complex structures that exhibit antimicrobial properties .
  • Antidiabetic Agents : Research indicates that derivatives of this compound can lead to effective antidiabetic medications by modulating glucose metabolism and insulin sensitivity .
  • Kinase Inhibitors : The compound has shown potential as a precursor for developing kinase inhibitors, which are vital in treating cancers and other diseases characterized by abnormal cell signaling pathways .

Case Study: Synthesis of Antimycobacterial Agents

A study highlighted the synthesis of new antimycobacterial agents from this compound derivatives. These compounds demonstrated significant activity against Mycobacterium tuberculosis, showcasing the compound's utility in addressing infectious diseases .

Material Science

In material science, this compound is employed in the development of polymers and coatings:

  • Polymer Synthesis : The compound is used as a monomer in the production of polyurethanes and other polymeric materials, enhancing their mechanical properties and thermal stability .
  • Coatings : Its incorporation into coatings improves adhesion and resistance to environmental degradation, making it suitable for industrial applications .

Biochemical Applications

The compound has also found applications in biochemistry:

  • Chemoenzymatic Synthesis : It has been utilized in the chemoenzymatic synthesis of bacterial O-antigens, which are crucial for vaccine development against various pathogens .
  • Enzyme Inhibition Studies : Research has indicated that derivatives of this compound can serve as enzyme inhibitors, particularly in studies related to metabolic pathways and signal transduction .

Data Table: Summary of Applications

Application AreaSpecific UseReference
Medicinal ChemistryAntibiotic Development
Antidiabetic Agents
Kinase Inhibitors
Material SciencePolymer Synthesis
Coatings
Biochemical ApplicationsChemoenzymatic Synthesis
Enzyme Inhibition Studies

Comparison with Similar Compounds

    4-Nitrophenol: Similar structure but lacks the butanol chain.

    4-(4-Aminophenyl)-1-butanol: The reduced form of 4-(4-Nitrophenyl)-1-butanol.

    4-Nitrobenzyl alcohol: Similar nitro-substituted phenyl ring but with a different alkyl chain.

Uniqueness: this compound is unique due to the presence of both the nitro group and the butanol chain, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.

Biological Activity

4-(4-Nitrophenyl)-1-butanol, a compound with the CAS number 79524-20-2, has garnered attention in various fields of biological and medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a butanol chain attached to a nitrophenyl group. The chemical structure can be represented as follows:

C9H11NO3\text{C}_9\text{H}_{11}\text{N}\text{O}_3

This compound is soluble in organic solvents such as dichloromethane and dimethyl sulfoxide, which suggests favorable absorption and distribution properties in biological systems.

Target Interactions:
The compound is primarily utilized as a precursor in the synthesis of phenylamine derivatives, which are known to interact with various neurotransmitter receptors. These interactions can influence signaling pathways associated with neurotransmitters like dopamine and serotonin.

Biochemical Pathways:
Research indicates that this compound may modulate several biochemical pathways. It has been shown to affect the MAPK/ERK signaling pathway, crucial for cell proliferation and differentiation. Additionally, it interacts with cytochrome P450 enzymes, affecting the metabolism of various substances .

Antimicrobial Properties

Studies have highlighted the antimicrobial potential of this compound. In vitro testing demonstrated significant antibacterial activity against various strains of bacteria, suggesting its potential as an antimicrobial agent.

Anticancer Activity

Research has also explored the anticancer properties of this compound. In cellular assays, it exhibited cytotoxic effects on cancer cell lines such as HeLa (human cervix carcinoma) and CEM (human T-lymphocyte cells). The IC50 values observed indicate a promising therapeutic index for further development .

Case Studies

  • Antibacterial Efficacy:
    A study conducted on the antibacterial effects of this compound revealed that it inhibited the growth of Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) was determined for several bacterial strains, demonstrating its broad-spectrum activity.
  • Cytotoxicity in Cancer Models:
    In a comparative study involving multiple cancer cell lines, this compound showed varying degrees of cytotoxicity. The compound was tested against L1210 (murine leukemia cells) and demonstrated significant growth inhibition at concentrations as low as 10 µM .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good absorption due to its solubility in organic solvents. Its metabolism primarily involves oxidation through cytochrome P450 enzymes, leading to various metabolites that may possess distinct biological activities .

Summary Table of Biological Activities

Activity Type Effect IC50/ MIC Reference
AntimicrobialInhibition of bacterial growthMIC values vary by strain
AnticancerCytotoxicity in cancer cellsIC50 ~10 µM in HeLa cells
Neurotransmitter modulationPotential agonist/antagonist effectsNot quantified

Properties

IUPAC Name

4-(4-nitrophenyl)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c12-8-2-1-3-9-4-6-10(7-5-9)11(13)14/h4-7,12H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYJBAQONVFIFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601000562
Record name 4-(4-Nitrophenyl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601000562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79524-20-2
Record name 4-Nitrobenzenebutanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79524-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Nitrophenyl)butan-1-ol
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Record name 4-(4-Nitrophenyl)butan-1-ol
Source EPA DSSTox
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Record name 4-(4-nitrophenyl)butan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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